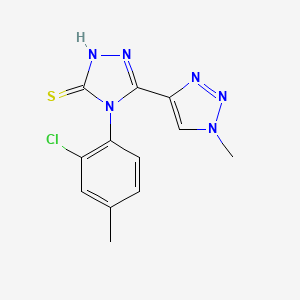
8-(4-(4-bromobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-(4-(4-bromobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” has the molecular formula C20H25BrN6O3 . It is listed in the PubChem database with the CID 16619045 .
Molecular Structure Analysis
The molecular structure of this compound includes a bromobenzyl group attached to a piperazine ring, which is further connected to a purine dione structure with methoxyethyl and methyl substituents . The average mass of the molecule is 477.355 Da and the monoisotopic mass is 476.117157 Da .Wissenschaftliche Forschungsanwendungen
Analytical Method Development
The compound has been used in the development of analytical methods. For instance, a high-performance thin-layer chromatography (HPTLC) assay method was developed for the estimation of Linagliptin, a DPP4 inhibitor used in diabetes treatment. This compound structurally comprises 8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn1-yl)-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione. The HPTLC method was developed for determining Linagliptin and its possible degradation products in tablet dosage form, highlighting the compound's role in developing specific and sensitive analytical methods for pharmaceuticals (Rode & Tajne, 2021).
Therapeutic Uses in Psychiatric Disorders
The compound shares structural similarities with other piperazine derivatives, which are integral in treating various psychiatric conditions. For instance, Lurasidone, a novel benzisothiazole antipsychotic drug, has shown efficacy in treating psychotic and major affective disorders. Piperazine derivatives' unique pharmacodynamic profile contributes to their therapeutic effects in psychiatric conditions, with Lurasidone being effective for short-term treatment of schizophrenia and acute bipolar depression (Pompili et al., 2018).
Neuropharmacological Potential
Piperazine derivatives are noted for their neuropharmacological potential. Dopamine D2 receptor ligands, many of which include piperazine derivatives, are used in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The structure, function, and pharmacology of novel D2 receptor ligands have been extensively studied, indicating the significant therapeutic potential of these compounds in neuropharmacology (Jůza et al., 2022).
Drug Design and Pharmacological Profiling
Piperazine derivatives are crucial in drug design due to their therapeutic versatility, including roles in antipsychotic, anti-inflammatory, anticancer, and cardio-protective agents. The flexibility of the piperazine scaffold allows for significant medicinal potential, and the modification of substituents on the piperazine ring can impact the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. This demonstrates the compound's role in drug discovery and the development of new therapeutic agents (Rathi et al., 2016).
Eigenschaften
IUPAC Name |
8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN6O3/c1-24-17-16(18(28)23-20(24)29)27(11-12-30-2)19(22-17)26-9-7-25(8-10-26)13-14-3-5-15(21)6-4-14/h3-6H,7-13H2,1-2H3,(H,23,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPRMAWPYZILOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Br)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(4-bromobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isobutyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2409153.png)

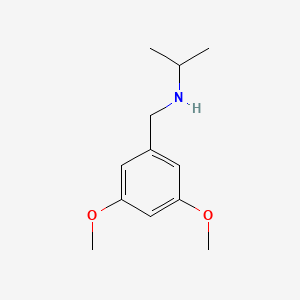
![Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2409158.png)
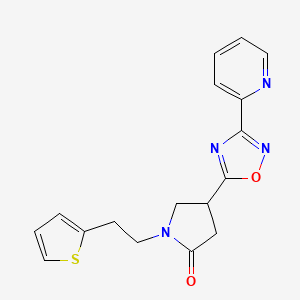
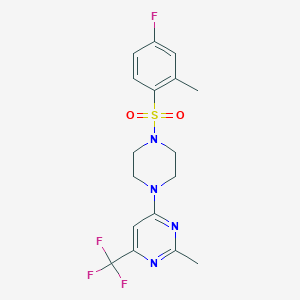
![7-Oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2409165.png)
![5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2409168.png)
![3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2409171.png)
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)

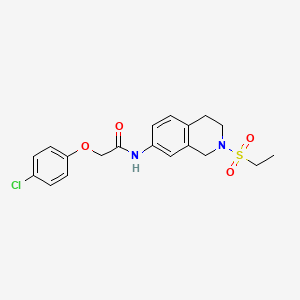
![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2409175.png)
